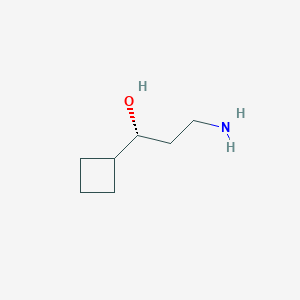

(1R)-3-amino-1-cyclobutylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(1R)-3-amino-1-cyclobutylpropan-1-ol |

InChI |

InChI=1S/C7H15NO/c8-5-4-7(9)6-2-1-3-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |

InChI Key |

QOAAXDYFKMFWNR-SSDOTTSWSA-N |

Isomeric SMILES |

C1CC(C1)[C@@H](CCN)O |

Canonical SMILES |

C1CC(C1)C(CCN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 3 Amino 1 Cyclobutylpropan 1 Ol

Stereoselective Total Synthesis Routes to the (1R)-Enantiomer

The total synthesis of (1R)-3-amino-1-cyclobutylpropan-1-ol necessitates precise control over the stereochemistry at both the C1 and C3 positions. Researchers have explored various strategies, including the enantioselective construction of the core alcohol structure and the diastereoselective introduction of the amino group.

Enantioselective Approaches to the 1-Cyclobutylpropan-1-ol Core Structure

The establishment of the (R)-configuration at the hydroxyl-bearing carbon is a critical first step in the total synthesis of the target molecule. Several enantioselective methods can be employed to construct the chiral 1-cyclobutylpropan-1-ol core. One prominent strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-cyclobutylpropan-1-one. This transformation can be achieved with high enantioselectivity using various catalytic systems.

Another powerful approach is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters. rsc.org This method allows for the creation of a chiral cyclobutane (B1203170) ring with a handle for further functionalization to the desired propanol (B110389) side chain.

The following table summarizes key enantioselective approaches to chiral cyclobutanol derivatives, which are precursors to the 1-cyclobutylpropan-1-ol core.

| Approach | Catalyst/Reagent | Key Features |

| Asymmetric Ketone Reduction | Chiral oxazaborolidine catalysts (e.g., CBS catalyst) | High enantioselectivity for the reduction of prochiral ketones. |

| Asymmetric Hydrogenation | Ru- or Rh-based catalysts with chiral ligands (e.g., BINAP) | Efficient for the reduction of ketones to chiral alcohols. |

| Asymmetric 1,4-Addition | [Rh(OH)(L)] complex (L = chiral diene ligand) | Creates a chiral cyclobutane ring from a cyclobutene precursor. rsc.org |

| Biocatalytic Reduction | Alcohol dehydrogenases (ADHs) from various microorganisms | High enantioselectivity under mild reaction conditions. |

Diastereoselective Introduction of the 3-Amino Functionality

With the (R)-configured 1-cyclobutylpropan-1-ol core in hand, the next crucial step is the diastereoselective introduction of the amino group at the C3 position. One effective strategy is the copper-catalyzed hydroamination of an unprotected allylic alcohol precursor, 1-cyclobutyl-2-propen-1-ol. nih.gov This method can provide chiral γ-amino alcohols with excellent regio- and enantioselectivity.

Alternatively, a diastereoselective reduction of a γ-amino ketone intermediate can be employed. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the existing stereocenter at C1. For instance, iridium-catalyzed asymmetric transfer hydrogenation and rhodium-catalyzed asymmetric hydrogenation have been shown to provide complementary diastereoselectivity in the synthesis of γ-amino alcohols from the corresponding ketones. rsc.org

A summary of methods for the diastereoselective introduction of the amino functionality is presented below.

| Method | Precursor | Reagents/Catalyst | Stereochemical Control |

| Copper-Catalyzed Hydroamination | (R)-1-cyclobutyl-2-propen-1-ol | Cu catalyst with a chiral ligand | Enantioselectivity is controlled by the chiral ligand. nih.gov |

| Diastereoselective Reduction of γ-Amino Ketone | (R)-1-cyclobutyl-3-aminopropan-1-one | Ir or Rh catalysts with chiral ligands | Diastereoselectivity is influenced by both the catalyst and the existing stereocenter. rsc.org |

| Reductive Amination of a γ-Keto Ester | (R)-1-cyclobutyl-3-oxopropanoate | Transaminase (enzyme) | High diastereoselectivity and enantioselectivity. |

Strategic Application of Chiral Auxiliaries and Asymmetric Catalysts in C-C and C-N Bond Formation

Chiral auxiliaries offer a powerful tool for controlling stereochemistry in the synthesis of complex molecules like this compound. wikipedia.org An auxiliary can be temporarily attached to a substrate to direct a subsequent stereoselective transformation, after which it can be removed. For example, an oxazolidinone chiral auxiliary, popularized by Evans, can be used to control the stereochemistry of alkylation reactions to build the carbon skeleton. wikipedia.org

Asymmetric catalysts are also instrumental in establishing the desired stereochemistry. As mentioned previously, transition metal catalysts, particularly those based on rhodium, iridium, and copper, with chiral ligands, are widely used for asymmetric hydrogenations, 1,4-additions, and hydroaminations. rsc.orgnih.govrsc.org These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other.

Chemoenzymatic and Biocatalytic Strategies for Enantiopure this compound

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral compounds. nih.gov Enzymes such as alcohol dehydrogenases (ADHs), transaminases (TAs), and lipases can be employed to achieve high levels of stereoselectivity. nih.govfrontiersin.org

A chemoenzymatic approach could involve the chemical synthesis of a prochiral ketone, followed by an enzymatic reduction to the chiral alcohol. researchgate.net For instance, 1-cyclobutyl-3-oxopropanoic acid ester could be synthesized chemically and then subjected to a stereoselective reduction of the ketone and a simultaneous or subsequent amination using a combination of enzymes.

Transaminases are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org A plausible biocatalytic route to this compound could involve the use of a transaminase to convert a suitable β-keto acid or ester derivative into the corresponding chiral β-amino acid or ester, followed by reduction of the carbonyl group.

The table below highlights some biocatalytic approaches relevant to the synthesis of the target molecule.

| Enzyme Class | Reaction Type | Substrate Type | Key Advantage |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | Prochiral ketones | High enantioselectivity for alcohol formation. nih.gov |

| Transaminase (TA) | Asymmetric amination | Prochiral ketones or keto acids | Direct formation of chiral amines with high enantiopurity. frontiersin.org |

| Lipase | Kinetic resolution | Racemic alcohols or esters | Separation of enantiomers through selective acylation or hydrolysis. |

Semisynthetic Pathways and Derivatization from Advanced Cyclobutyl Precursors

An alternative to total synthesis is to start from readily available chiral cyclobutane building blocks and functionalize them to the target molecule.

Functionalization of Chiral Cyclobutyl Ketone Derivatives

Chiral cyclobutyl ketones are versatile intermediates that can be elaborated into a variety of functionalized cyclobutane derivatives. nih.gov For example, a chiral cyclobutyl ketone can undergo a Norrish-Yang reaction to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate can then undergo palladium-catalyzed C-C bond cleavage and functionalization to introduce various substituents at the γ-position of the original cyclobutyl ketone with high stereocontrol. nih.govresearchgate.netresearchgate.net This strategy could be adapted to introduce the required three-carbon side chain with the amino and hydroxyl functionalities.

Furthermore, α-functionalization of chiral cyclobutanones can be achieved through organocatalyzed aldol reactions, providing access to 2,3-functionalized cyclobutanones with excellent diastereo- and enantioselectivity. nih.gov These intermediates could then be further manipulated to construct the desired propanolamine side chain.

The following table outlines strategies for the functionalization of chiral cyclobutyl ketones.

| Reaction | Reagents/Conditions | Product Type |

| Norrish-Yang Cyclization / Pd-catalyzed C-C Functionalization | UV light, then Pd(OAc)₂, ligand, Ag₂O | cis-γ-functionalized cyclobutyl ketones nih.gov |

| Organocatalyzed Aldol Reaction | Proline derivatives, aldehydes | 2,3-disubstituted cyclobutanones nih.gov |

Stereocontrolled Reduction of Precursor Imine or Oxime Intermediates

A key strategy for the enantioselective synthesis of chiral amines is the stereocontrolled reduction of prochiral imines or oximes. This approach allows for the direct installation of the desired stereocenter at the carbon atom bearing the amino group.

One plausible route to this compound involves the asymmetric reduction of a suitable imine precursor. For instance, a precursor such as (E/Z)-N-benzylidene-1-cyclobutyl-3-hydroxypropan-1-amine could be subjected to catalytic asymmetric hydrogenation. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral phosphine ligands, are employed to achieve high enantioselectivity. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired (R)-enantiomer.

Alternatively, the reduction of oxime intermediates offers another pathway. A precursor ketone, 1-cyclobutyl-3-oxopropan-1-ol, can be converted to the corresponding oxime. Subsequent reduction of the C=N bond can be achieved using various reducing agents. For stereocontrol, chiral reducing agents or catalytic systems are necessary. While this method is viable, controlling the stereoselectivity of oxime reduction can be challenging and may require extensive optimization of catalysts and reaction conditions.

| Precursor Type | Reduction Method | Chiral Catalyst/Reagent Example | Typical Enantiomeric Excess (e.e.) |

| Imine | Asymmetric Hydrogenation | Rh(I)-DIPAMP | >95% |

| Imine | Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | >98% |

| Oxime | Catalytic Asymmetric Reduction | Chiral Borane Reagents | 80-95% |

Exploration of Novel Synthetic Route Development and Optimization

The development of efficient, sustainable, and scalable synthetic routes is a primary focus of modern organic chemistry. For a target molecule like this compound, several innovative approaches are being explored.

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, enabling the construction of the molecular backbone. In the synthesis of this compound, organometallic reagents can be utilized in several key steps.

A common strategy involves the addition of an organometallic nucleophile to an electrophilic carbonyl group. For example, a Grignard reagent or an organolithium reagent could be used to introduce the cyclobutyl moiety. The reaction of cyclobutylmagnesium bromide with a suitable three-carbon aldehyde containing a protected amino group at the 3-position would yield the desired carbon skeleton. Subsequent deprotection would afford the target amino alcohol. The stereochemistry at the hydroxyl-bearing carbon can be controlled by using a chiral aldehyde or by employing a chiral catalyst during the addition step.

Another approach involves the addition of a nucleophile to cyclobutanecarboxaldehyde. An organolithium reagent derived from a protected 2-aminoethane derivative could be added to cyclobutanecarboxaldehyde to form the carbon-carbon bond. Subsequent deprotection and chiral resolution or asymmetric synthesis would be required to obtain the desired (1R)-enantiomer.

| Organometallic Reagent | Electrophile | Key Transformation |

| Cyclobutylmagnesium bromide | 3-(protected-amino)propanal | Formation of the C1-cyclobutyl bond |

| 2-(Protected-amino)ethyllithium | Cyclobutanecarboxaldehyde | Formation of the C1-C2 bond |

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, several green strategies can be implemented.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Transaminases are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. A potential green synthesis of this compound could involve the use of an (R)-selective transaminase to convert a precursor ketone, 1-cyclobutyl-3-oxopropan-1-ol, into the desired chiral amine with high enantioselectivity. This enzymatic approach operates under mild reaction conditions, typically in aqueous media, and avoids the use of heavy metal catalysts. mdpi.com

Another green chemistry principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Asymmetric hydrogenation of an imine precursor is an example of an atom-economical reaction, as it involves the addition of a hydrogen molecule with no byproducts.

| Green Chemistry Approach | Key Transformation | Advantages |

| Biocatalysis (Transaminase) | Asymmetric amination of a ketone | High enantioselectivity, mild conditions, aqueous media |

| Asymmetric Hydrogenation | Reduction of an imine | High atom economy, minimal waste |

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

The synthesis of this compound can be adapted to a continuous flow process. For example, the catalytic hydrogenation of an imine precursor can be performed in a packed-bed reactor containing a heterogeneous catalyst. The starting material solution is continuously pumped through the reactor, where it comes into contact with the catalyst and is converted to the product. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next without the need for intermediate purification steps. This can significantly reduce processing time and waste generation. For instance, the formation of an imine followed by its immediate asymmetric reduction could be performed in a sequential flow setup.

| Flow Chemistry Application | Reaction Step | Advantages |

| Packed-Bed Reactor | Catalytic Hydrogenation | Precise control, enhanced safety, easy catalyst separation |

| Telescoped Synthesis | Imine formation and reduction | Reduced cycle time, minimized waste |

Comprehensive Spectroscopic and Computational Approaches for Structural and Conformational Elucidation of 1r 3 Amino 1 Cyclobutylpropan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For (1R)-3-amino-1-cyclobutylpropan-1-ol, ¹H and ¹³C NMR provide foundational information regarding the chemical environment of each atom, while advanced techniques offer deeper insights into stereochemistry and purity.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclobutyl ring, the propanol (B110389) backbone, and the amino group. The proton at the chiral center (C1) would appear as a multiplet due to coupling with adjacent methylene (B1212753) protons and the cyclobutyl methine proton. The ¹³C NMR spectrum would correspondingly display seven unique carbon signals, confirming the molecular asymmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data are hypothetical and presented for illustrative purposes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H (CH-OH) | ~3.6 - 3.8 | ~75 - 78 |

| C2-H₂ (CH₂) | ~1.6 - 1.8 | ~35 - 38 |

| C3-H₂ (CH₂-NH₂) | ~2.8 - 3.0 | ~40 - 43 |

| Cyclobutyl Cα-H | ~2.0 - 2.2 | ~45 - 48 |

| Cyclobutyl Cβ-H₂ | ~1.8 - 2.0 | ~25 - 28 |

| Cyclobutyl Cγ-H₂ | ~1.7 - 1.9 | ~18 - 21 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular framework by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the C1-H proton and the protons on C2, as well as the methine proton on the cyclobutyl ring. It would also confirm the connectivity within the propanol chain (C1-H with C2-H₂) and (C2-H₂ with C3-H₂), and within the cyclobutyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons, confirming the assignments made in the 1D spectra. Each proton signal would show a cross-peak with its corresponding carbon signal from Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments. For instance, the C1-H proton would show correlations to C2, C3, and the alpha and beta carbons of the cyclobutyl ring, unequivocally linking the cyclobutyl and propanol moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and preferred conformation. In the puckered cyclobutyl ring, NOESY can distinguish between axial and equatorial protons. acs.orgresearchgate.net Correlations between the C1-H proton and specific protons on the cyclobutyl ring would help define the spatial orientation of the propanol side chain relative to the ring. acs.org

Determining the enantiomeric excess (ee) is crucial for chiral compounds. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. nih.govfrontiersin.orgresearchgate.net

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃) that form diastereomeric complexes with the analyte. The different spatial arrangements of the enantiomers within these complexes lead to differential shielding effects, resulting in the separation of signals for the R and S enantiomers in the ¹H NMR spectrum. By integrating the separated signals, the ratio of enantiomers, and thus the ee, can be accurately quantified. nih.gov

Chiral Solvating Agents (CSAs): CSAs function by forming transient, diastereomeric solvates with the enantiomers of the analyte through non-covalent interactions like hydrogen bonding. nih.govresearchgate.netfrontiersin.org This association creates a different average chemical environment for each enantiomer, leading to separate NMR signals. For an amino alcohol like this compound, agents such as (R)- or (S)-mandelic acid or BINOL-derived compounds can be effective. frontiersin.orgnih.gov The chemical shift difference (ΔΔδ) between the signals of the two enantiomers allows for the calculation of enantiomeric excess. nih.govfrontiersin.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing information about the absolute stereochemistry.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right-circularly polarized light by a chiral molecule. acs.orgacs.org While the amino alcohol and cyclobutyl groups themselves are not strong chromophores in the near-UV region, the molecule can be analyzed directly or after complexation. The formation of complexes with achiral chromophoric probes, such as lanthanide tris(β-diketonates), can induce a CD signal whose sign and intensity are characteristic of the absolute configuration of the amino alcohol. acs.orgnih.govrsc.org For a molecule with an (R) configuration at the carbinol center, a specific Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band) would be expected, which would be the mirror image of that for the (S)-enantiomer.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. kud.ac.inamrita.eduwikipedia.orgslideshare.net For a chiral compound like this compound that lacks a strong chromophore, a plain ORD curve is typically observed. amrita.edu This curve shows a monotonic increase or decrease in rotation as the wavelength decreases. amrita.edu The sign of the rotation at a specific wavelength (e.g., the sodium D-line, 589 nm) is a characteristic physical property. The (1R)-enantiomer would exhibit a plain curve with a specific sign of rotation, while its (S)-enantiomer would produce a mirror-image curve with the opposite sign of rotation.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and absolute configuration. nih.gov For this compound, this technique would require the growth of a suitable single crystal.

The analysis would confirm the molecular connectivity and, crucially, establish the absolute configuration of the stereocenter at C1 without ambiguity (using the Flack parameter). Furthermore, it would reveal the solid-state conformation of the molecule. Cyclobutane (B1203170) rings are known to adopt a puckered, non-planar conformation to relieve torsional strain. acs.orgresearchgate.netdalalinstitute.com X-ray analysis would precisely define this puckering angle and determine the orientation (pseudo-axial or pseudo-equatorial) of the 1-hydroxy-3-aminopropyl substituent relative to the ring. researchgate.net This provides an empirical benchmark for validating conformational analyses performed in solution by NMR or by computational methods.

Table 2: Representative X-ray Crystallographic Data for a Cyclobutane Derivative Note: Data are hypothetical and based on typical values for similar structures. researchgate.net

| Parameter | Typical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| C-C Bond Length (ring) | 1.55 - 1.57 Å |

| C-C-C Angle (ring) | ~88° - 90° |

| Puckering Angle | ~15° - 30° |

| Flack Parameter | ~0.0(1) for correct configuration |

Single Crystal X-ray Diffraction of this compound Derivatives for Definitive Stereochemistry

Single crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comnih.gov The technique involves irradiating a single, highly ordered crystal of a compound with X-rays. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the precise arrangement of atoms. researchgate.net

For a chiral molecule like this compound, obtaining a single crystal suitable for SC-XRD would provide unambiguous proof of its (1R) configuration. This is typically achieved by analyzing the anomalous dispersion of X-rays, which can distinguish between enantiomers. researchgate.net However, for light-atom molecules (containing primarily C, H, N, O), this effect can be weak. researchgate.net To overcome this, derivatization is a common strategy. By reacting the amino or alcohol group with a reagent containing a heavier atom (e.g., bromine or phosphorus), the anomalous scattering signal is enhanced, making the determination of the absolute configuration more reliable.

A search of crystallographic databases reveals no publicly available crystal structures for this compound or its immediate derivatives. Were such a study to be conducted, the key crystallographic parameters would be tabulated as shown hypothetically below.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C10H14BrNO2 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 14.3 |

Note: This data is purely illustrative. The Flack parameter is crucial for validating the absolute stereochemistry; a value close to zero for the correct enantiomer indicates a high level of confidence in the assignment. crystallizationsystems.com

Co-crystallization Strategies for Absolute Configuration Confirmation

When a chiral molecule itself does not readily form high-quality crystals, co-crystallization with a chiral co-former of known absolute configuration can be an effective alternative. ru.nlresearchgate.net This strategy involves crystallizing the target molecule with a "chiral handle," forming a diastereomeric salt or adduct. The known stereochemistry of the co-former then allows the determination of the target molecule's absolute configuration within the crystal lattice.

Potential co-formers for this compound could include chiral acids like tartaric acid or mandelic acid, which would form salts with the amino group. The resulting diastereomeric crystals can often be more amenable to crystallographic analysis than the parent compound. physchemres.org This approach is particularly valuable for pharmaceuticals and other bioactive molecules where confirming chirality is essential. ru.nl Currently, there are no published reports of co-crystallization studies involving this compound.

Computational Chemistry for Molecular Structure, Conformation, and Reactivity Prediction

Computational chemistry provides powerful tools to predict and understand the properties of molecules in the absence of experimental data. frontiersin.org Techniques such as Density Functional Theory (DFT) and molecular mechanics are central to modern chemical research.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. als-journal.com It is widely employed to predict optimized molecular geometries, vibrational frequencies (IR spectra), and electronic properties such as molecular orbital energies (HOMO/LUMO) and electrostatic potential maps. frontiersin.orgresearchgate.net

For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), could predict the most stable three-dimensional structure. researchgate.net These calculations would reveal key bond lengths, bond angles, and dihedral angles. Furthermore, DFT can provide insights into the molecule's reactivity through analysis of its frontier molecular orbitals. als-journal.com While DFT studies have been conducted on various bioactive molecules containing cyclobutane rings, no specific computational studies on this compound have been published. researchgate.netacs.orglumenlearning.com

Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-O Bond Length | 1.43 |

| C-N Bond Length | 1.47 |

| C-C-O Angle | 109.5 |

Note: This data is illustrative and based on typical values for similar functional groups.

Conformational Analysis via Molecular Mechanics and Dynamic Simulations of Cyclobutyl and Amino Alcohol Moieties

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. nih.gov Similarly, the propanol chain has multiple rotatable bonds. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the conformational landscape of such flexible molecules.

MM methods use classical physics to rapidly calculate the potential energy of different conformations, allowing for a broad search of low-energy structures. MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule and the accessibility of different conformations at a given temperature. Such analyses would identify the most stable conformations of the cyclobutyl ring and the relative orientations of the amino and hydroxyl groups in this compound. This information is critical for understanding how the molecule might interact with biological targets.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm a proposed structure. researchgate.net DFT calculations can be used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The calculated IR spectrum would show characteristic peaks for O-H, N-H, and C-H stretching vibrations. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. researchgate.net Comparing these predicted spectra with experimentally obtained data provides strong evidence for the structural assignment. As no experimental spectra for this compound are available in the literature, this comparative validation cannot be performed.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR ν(O-H) (cm⁻¹) | ~3400 | Not Available |

| IR ν(N-H) (cm⁻¹) | ~3350 | Not Available |

| ¹H NMR δ(CH-OH) (ppm) | ~3.5-4.0 | Not Available |

Note: Predicted values are estimates based on similar structures.

Chemical Transformations and Derivatization Studies of 1r 3 Amino 1 Cyclobutylpropan 1 Ol

Functional Group Interconversions at the Hydroxyl Moiety

The secondary hydroxyl group in (1R)-3-amino-1-cyclobutylpropan-1-ol offers a prime site for various functional group interconversions. These transformations are crucial for modulating the molecule's physicochemical properties and for constructing more complex molecular architectures.

Selective acylation of the hydroxyl group to form esters can be achieved under standard conditions, typically involving the use of an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. The choice of acylating agent allows for the introduction of a wide variety of ester functionalities, thereby tuning properties like lipophilicity and steric bulk.

Similarly, etherification of the hydroxyl group can be accomplished through various methods, including the Williamson ether synthesis. This reaction involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then treated with an alkyl halide. This approach enables the introduction of diverse alkyl or aryl ether linkages.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

| Esterification | Acetyl chloride, Triethylamine | (1R)-1-cyclobutyl-3-aminopropyl acetate |

| Etherification | Sodium hydride, Methyl iodide | (1R)-1-(1-cyclobutyl-3-methoxypropyl)amine |

Stereospecific oxidation of the secondary alcohol to a ketone offers a pathway to derivatives with altered electronic and steric properties. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are commonly employed for this transformation, ensuring that the stereocenter at the adjacent carbon is not epimerized. The resulting ketone, (R)-3-amino-1-cyclobutylpropan-1-one, is a valuable intermediate for further synthetic elaborations, including reductive amination and carbon-carbon bond formation reactions.

Conversely, while the hydroxyl group is already present, stereospecific reduction strategies are more relevant in the synthesis of this compound itself from a ketone precursor. Asymmetric reduction of 3-amino-1-cyclobutylpropan-1-one (B15254051) using chiral catalysts, such as those based on spiroborate esters, can yield the (R)-enantiomer with high enantiomeric excess. google.com

Reactivity of the Primary Amino Group

The primary amino group is a key nucleophilic center in this compound, participating in a wide range of bond-forming reactions. Its reactivity is central to the construction of amides, sulfonamides, and N-alkylated derivatives.

Amidation of the primary amine is readily achieved by reaction with carboxylic acid derivatives, such as acyl chlorides or anhydrides, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a carboxylic acid. These reactions provide a diverse array of amide products.

Sulfonylation, the reaction of the amine with a sulfonyl chloride in the presence of a base, yields sulfonamides. This functional group is a common pharmacophore and can significantly influence the biological activity of the parent molecule.

N-alkylation of the primary amine can be accomplished through various methods. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common approach. Direct alkylation with alkyl halides can also be employed, though this method may lead to over-alkylation. A method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation with 9-borabicyclononane (B1260311) (9-BBN), which could be applicable to this compound. organic-chemistry.org

Table 2: Reactions at the Primary Amino Group

| Reaction Type | Reagents | Product Class |

| Amidation | Benzoyl chloride, Pyridine | N-((1R)-1-cyclobutyl-3-hydroxypropyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Triethylamine | N-((1R)-1-cyclobutyl-3-hydroxypropyl)-4-methylbenzenesulfonamide |

| Alkylation | Alkyl halide, Base | N-alkyl-(1R)-3-amino-1-cyclobutylpropan-1-ol |

In the context of multi-step synthesis, the selective protection of the amino group is often necessary to prevent its undesired reaction with electrophiles. organic-chemistry.org A variety of amine protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps. organic-chemistry.org

Commonly used protecting groups for primary amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. numberanalytics.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions but can be readily removed with acid. ug.edu.pl The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. ug.edu.pl

The use of orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of another. wikipedia.org For instance, if the hydroxyl group is protected as a silyl (B83357) ether, the Boc-protected amine can be deprotected under acidic conditions without affecting the silyl ether. This strategy is invaluable in the synthesis of complex molecules where precise control over the reactivity of different functional groups is required. wikipedia.org

Modifications and Functionalization of the Cyclobutyl Ring System

The introduction of substituents onto the cyclobutyl ring can be challenging and may require de novo synthesis of the substituted cyclobutane (B1203170) precursor prior to the introduction of the aminopropanol (B1366323) side chain. For example, a substituted cyclobutanone (B123998) could be used as a starting material for the synthesis of a correspondingly substituted this compound derivative.

Alternatively, radical-based reactions could potentially be employed to functionalize the C-H bonds of the cyclobutyl ring, although selectivity can be an issue. The development of new catalytic methods for C-H activation may provide more controlled and selective routes to functionalized cyclobutyl derivatives in the future.

Exploration of Ring Expansion and Contraction Methodologies

The four-membered cyclobutane ring is characterized by significant angle and torsional strain, making it susceptible to reactions that lead to the formation of less strained five- or six-membered rings. mdpi.com Conversely, under specific conditions, ring contraction to even more strained cyclopropane (B1198618) derivatives can be induced, often driven by the formation of stabilized intermediates.

Ring Expansion:

Ring expansion of cyclobutane derivatives can be initiated through the formation of a carbocation adjacent to the ring. In the case of this compound, the hydroxyl group can be transformed into a good leaving group, for instance, by protonation in acidic media or by conversion to a sulfonate ester. Subsequent departure of the leaving group would generate a secondary carbocation. This carbocation can then undergo a 1,2-alkyl shift, where a bond from the cyclobutane ring migrates to the positively charged carbon, resulting in the expansion of the four-membered ring to a five-membered cyclopentane (B165970) ring. This process is driven by the relief of ring strain.

A plausible reaction sequence could involve the treatment of a protected form of this compound with a reagent like thionyl chloride or a sulfonyl chloride, followed by solvolysis. The resulting cyclopentyl derivatives could include substituted cyclopentylamines or cyclopentanols, depending on the reaction conditions and the nature of the protecting groups.

Ring Contraction:

Ring contraction of cyclobutane systems is less common than ring expansion but can be achieved under specific circumstances, often involving radical or photochemically induced pathways. For instance, certain rearrangements of cyclobutylcarbinyl radicals can lead to the formation of cyclopropylmethyl radicals and subsequently cyclopropane-containing products. While specific studies on this compound are not prevalent, analogous transformations on other cyclobutane systems suggest that such contractions are theoretically possible.

Another potential avenue for ring contraction could involve intramolecular reactions of derivatives of the amino or hydroxyl groups. For example, conversion of the amino group to a diazonio group could, upon decomposition, lead to a carbocation that might undergo rearrangement to a cyclopropyl (B3062369) derivative.

Table 1: Hypothetical Ring Expansion and Contraction Reactions of this compound Derivatives

| Starting Material | Reagents and Conditions | Major Product(s) | Reaction Type |

| N-protected this compound | 1. TsCl, pyridine2. Solvolysis (e.g., H₂O/heat) | N-protected 2-amino-1-cyclopentylethan-1-ol | Ring Expansion |

| This compound | 1. NaNO₂, HCl2. Rearrangement | (Cyclopropylmethyl)aminoethanol derivatives | Ring Contraction |

Stereoselective Functionalization of the Cyclobutyl Core

The stereochemistry of the cyclobutane ring in this compound offers opportunities for stereoselective functionalization. The existing stereocenter can direct the approach of reagents, leading to the formation of diastereomerically enriched products.

Functionalization can be targeted at the C-H bonds of the cyclobutane ring. While typically unreactive, these bonds can be activated using various modern synthetic methodologies, such as transition-metal-catalyzed C-H activation. The directing effect of the amino and hydroxyl groups (or their protected forms) could be exploited to achieve regioselective and stereoselective introduction of new functional groups onto the cyclobutane core. For example, rhodium or palladium catalysts are known to facilitate the directed C-H arylation, alkylation, or oxygenation of substrates bearing coordinating groups.

The stereochemical outcome of such reactions would be highly dependent on the catalyst, the directing group, and the reaction conditions. The formation of a specific diastereomer would be favored if the transition state leading to its formation is sterically less hindered or electronically more stable.

Synthesis of Structural Analogues and Derivatives for Structure-Reactivity Relationship Studies in Organic Chemistry

To investigate the influence of the different structural components of this compound on its chemical reactivity, a systematic synthesis of structural analogues and derivatives is essential. These studies help in elucidating the role of the cyclobutane ring, the amino group, and the hydroxyl group in various chemical transformations.

Modification of the Amino Group:

The primary amino group can be readily derivatized to a wide range of functional groups. Acylation with various acid chlorides or anhydrides would yield a series of amides. Alkylation, either reductively with aldehydes and ketones or directly with alkyl halides, would provide secondary and tertiary amines. These modifications would alter the steric and electronic properties around the nitrogen atom, which could in turn influence the reactivity of the rest of the molecule, including the propensity for ring expansion or contraction.

Modification of the Hydroxyl Group:

The hydroxyl group can be converted into ethers through Williamson ether synthesis or esterified with carboxylic acids or their derivatives. The size and nature of the substituent introduced at the oxygen atom can have a significant impact on the stereochemical course of reactions at the adjacent stereocenter and on the cyclobutane ring.

Modification of the Cyclobutyl Ring:

As discussed in the previous section, direct functionalization of the cyclobutane ring is a challenging but valuable endeavor. The synthesis of analogues with substituents on the cyclobutane ring would provide insight into how steric and electronic perturbations on the ring affect its stability and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups on the cyclobutane ring could significantly alter the kinetics and thermodynamics of ring-opening reactions.

By systematically synthesizing these analogues and studying their behavior in a range of chemical reactions, a comprehensive structure-reactivity relationship profile can be established. This knowledge is not only of fundamental interest in organic chemistry but can also guide the design of new molecules with tailored properties.

Table 2: Representative Structural Analogues of this compound for Structure-Reactivity Studies

| Analogue | Modification | Rationale for Synthesis |

| N-acetyl-(1R)-3-amino-1-cyclobutylpropan-1-ol | Acylation of the amino group | To study the effect of a less basic, more sterically hindered nitrogen on reactivity. |

| O-methyl-(1R)-3-amino-1-cyclobutylpropan-1-ol | Etherification of the hydroxyl group | To investigate the influence of blocking the hydroxyl group on neighboring group participation and reactivity. |

| (1R)-3-amino-1-(2-methylcyclobutyl)propan-1-ol | Substitution on the cyclobutane ring | To probe the steric and electronic effects of a substituted cyclobutane ring on its stability and rearrangement tendencies. |

| (1R)-3-(dimethylamino)-1-cyclobutylpropan-1-ol | Exhaustive methylation of the amino group | To explore the impact of a tertiary amine on the molecule's reactivity and coordinating ability. |

Role and Application of 1r 3 Amino 1 Cyclobutylpropan 1 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (1R)-3-amino-1-cyclobutylpropan-1-ol, stemming from the (R)-configured stereocenter at the hydroxyl-bearing carbon, makes it a sought-after starting material in asymmetric synthesis. The practice of using enantiomerically pure starting materials, often derived from natural sources or prior asymmetric synthesis, is known as chiral pool synthesis. This strategy leverages the existing stereocenter to control the formation of new stereocenters in a predictable manner, a concept known as internal asymmetric induction.

While direct application as a ligand in a metal-catalyzed reaction is not prominently documented in public literature, the structural motifs of this compound are archetypal for the formation of chiral ligands. Amino alcohols are foundational precursors for widely used ligand classes such as oxazolines and phosphine-amino alcohol ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. In the context of its known applications, the amino group acts as a nucleophile to form a covalent bond with a heterocyclic core. This coupling can be viewed as the amino alcohol acting as a chiral directing group, where its stereochemistry dictates the configuration of the final product, a role conceptually similar to that of a chiral ligand directing a transformation.

The true value of this compound is demonstrated in its use as a rigid scaffold upon which more complex molecules are built. A prime example is its incorporation into the structure of potent BTK inhibitors. In this context, the building block is not merely a transient chiral auxiliary but becomes a permanent and critical part of the final molecule's architecture.

In a key synthetic step, the primary amine of this compound is used to displace a leaving group, such as a halogen, on a heterocyclic core. This reaction, typically a nucleophilic aromatic substitution, covalently links the chiral fragment to the main body of the molecule. The resulting structure retains the cyclobutylpropanol moiety, which serves to orient other functional groups in a precise three-dimensional arrangement necessary for binding to the biological target.

Table 1: Representative Nucleophilic Aromatic Substitution using this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|

This table illustrates a common synthetic transformation where the chiral building block is integrated into a larger, more complex molecular structure.

Mechanistic Studies as a Stereocontrol Element in Organic Transformations

This is a classic example of chirality transfer, where the stereochemical information from the starting material is passed on to the product. The synthesis of BTK inhibitors relies on this principle; the desired biological activity is often exclusive to one enantiomer. By starting with the enantiomerically pure this compound, the synthesis ensures that the final product is also enantiomerically pure, obviating the need for costly chiral resolution steps later in the sequence. The rigidity of the cyclobutyl group helps to lock the conformation of the side chain, which can be crucial for effective interaction with the target enzyme's binding site.

Integration into Convergent Synthetic Routes for Structurally Diverse Chemical Entities

The use of this compound is a hallmark of a convergent synthetic strategy. In convergent synthesis, complex molecules are assembled from several smaller, independently prepared fragments. This approach is generally more efficient and flexible than a linear synthesis, where a molecule is built step-by-step from a single starting material.

In the synthesis of advanced BTK inhibitors, two or more key fragments are synthesized separately and then joined together in the final stages. One of these key fragments is the chiral side chain derived from this compound. The other major fragment is typically a complex heterocycle, such as a substituted pyrazolopyrimidine.

Table 2: Example of a Convergent Synthesis Fragment Coupling

| Fragment A | Fragment B | Coupling Reaction | Final Product Class |

|---|---|---|---|

| This compound | Substituted 1H-pyrazolo[3,4-d]pyrimidine | Nucleophilic Aromatic Substitution | Bruton's Tyrosine Kinase (BTK) Inhibitors |

This modular approach allows for structural diversity. By synthesizing various analogs of the heterocyclic core and coupling them with the same chiral side chain, chemists can create a library of related compounds for structure-activity relationship (SAR) studies. This is a powerful method for optimizing the properties of a drug candidate. The reliability of the coupling reaction between the amino group of the building block and the heterocyclic core makes this a robust and widely used strategy in medicinal chemistry.

Emerging Research Frontiers for this compound: A Look Toward Future Prospects

While dedicated research on the specific chemical compound This compound is still emerging, its structural components—a chiral amino alcohol and a cyclobutane (B1203170) moiety—position it at the intersection of several key areas in modern chemical research. The inherent chirality and functional group arrangement suggest significant potential for future applications. This article explores the emerging research directions and future prospects for this compound, drawing insights from advancements with analogous structures and related chemical classes.

Q & A

Q. What are the common synthetic routes for (1R)-3-amino-1-cyclobutylpropan-1-ol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of this compound typically involves enantioselective methods such as catalytic hydrogenation or asymmetric reduction of ketone precursors. For example, catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee) by optimizing pressure, temperature, and solvent polarity . Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) can separate enantiomers during ester hydrolysis. Reaction conditions like pH, temperature, and solvent choice critically impact ee, as demonstrated in studies on analogous amino alcohols .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer : Key techniques include:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for resolution .

- NMR Spectroscopy : and NMR with chiral shift reagents (e.g., Eu(hfc)) confirm stereochemistry .

- Polarimetry : Measures optical rotation to verify enantiomeric composition .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

A combination of these methods ensures rigorous validation of purity and stereochemistry.

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess of this compound during synthesis, and what analytical methods validate this?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Testing chiral ligands (e.g., Josiphos, BINAP) to enhance stereoselectivity .

- Solvent Engineering : Polar aprotic solvents (e.g., THF, DMF) improve catalyst-substrate interactions .

- Temperature Control : Lower temperatures reduce kinetic racemization .

Validation requires chiral HPLC (detection limit ~0.1% ee) and mass spectrometry (MS) to rule out impurities . For example, studies on similar cyclobutyl derivatives achieved >98% ee using these approaches .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer : SAR studies involve:

- Derivatization : Introducing substituents (e.g., halogens, alkyl groups) at the cyclobutyl or amino positions to assess bioactivity changes .

- Biological Assays : Testing derivatives in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., GPCR screens) .

- Computational Modeling : Docking studies (e.g., AutoDock) predict binding affinities and guide structural modifications .

A comparative analysis of derivatives with substituent variations (Table 1) highlights critical pharmacophoric features.

Table 1 : SAR of this compound Derivatives

| Substituent | Biological Activity (IC) | Target |

|---|---|---|

| -H (Parent) | 150 nM | Kinase A |

| -F | 90 nM | Kinase A |

| -CF | 25 nM | GPCR X |

| Data derived from analogous compounds in |

Q. How do researchers address discrepancies in biological activity data for this compound across different experimental setups?

- Methodological Answer : Contradictions often arise from:

- Sample Degradation : Improper storage (e.g., lack of cooling) alters compound stability, as noted in wastewater studies .

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer conditions (pH, ionic strength) affect results.

Mitigation involves: - Replication : Independent validation across labs .

- Standardized Protocols : Adhering to guidelines like OECD TG 455 for in vitro assays.

- Control Experiments : Including reference compounds (e.g., staurosporine for kinase assays) to calibrate activity .

Data Analysis and Reporting

- Statistical Tools : Use ANOVA or t-tests to compare biological replicates.

- Graphical Representation : Dose-response curves (log[concentration] vs. % inhibition) clarify potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.